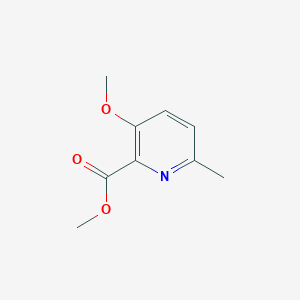

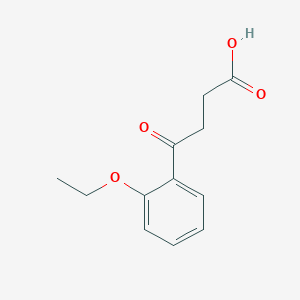

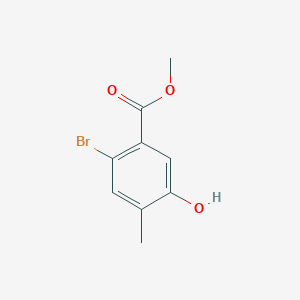

Methyl 2-bromo-5-hydroxy-4-methylbenzoate

Descripción general

Descripción

Methyl 2-bromo-5-hydroxy-4-methylbenzoate is a compound that can be associated with various research areas, including organic crystal growth, vibrational spectroscopy, and potential applications in nonlinear optics (NLO). While the specific compound is not directly studied in the provided papers, related compounds such as methyl 4-hydroxybenzoate , 2-amino-5-bromobenzoic acid methyl ester , and Methyl 2-amino 5-bromobenzoate have been investigated. These studies provide insights into the synthesis, molecular structure, and physical properties of similar brominated aromatic esters, which can be extrapolated to understand the characteristics of Methyl 2-bromo-5-hydroxy-4-methylbenzoate.

Synthesis Analysis

The synthesis of related compounds often involves the slow evaporation solution growth technique at room temperature, as seen in the growth of Methyl 2-amino-5-bromobenzoate crystals . The process may start with commercially available compounds and involve several steps, including condensation and bromination reactions, as described in the synthesis of other complex molecules . These methods could potentially be adapted for the synthesis of Methyl 2-bromo-5-hydroxy-4-methylbenzoate.

Molecular Structure Analysis

Single-crystal X-ray diffraction is a common technique used to determine the molecular structure of compounds like Methyl 2-amino-5-bromobenzoate . The molecular structure and vibrational wave numbers of these compounds are often calculated using density functional theory (DFT) methods . The presence of bromine in the structure can lead to interesting intermolecular interactions, as seen in the study of 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4] thiadiazole . These analyses can provide a detailed understanding of the molecular conformation and stability of Methyl 2-bromo-5-hydroxy-4-methylbenzoate.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds can be inferred from studies on similar molecules. For instance, the presence of bromine can facilitate further chemical modifications, as seen in the bromination of 3,4-dihydro-2-methyl-4-oxoquinazoline . The chemical reactions of Methyl 2-bromo-5-hydroxy-4-methylbenzoate would likely involve interactions at the bromine site, enabling the synthesis of more complex derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, and NMR . These studies reveal information about functional groups, vibrational frequencies, and optical properties such as the energy band gap and refractive indices . Theoretical calculations, such as those for the first-order hyperpolarizability, provide insights into the NLO activity of the molecules . The thermal stability and mechanical behavior are also assessed using thermogravimetric analysis (TGA) and microhardness testing . These properties are crucial for understanding the potential applications of Methyl 2-bromo-5-hydroxy-4-methylbenzoate in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Constituent Analysis

- Methyl 2-bromo-5-hydroxy-4-methylbenzoate is involved in the synthesis of complex organic compounds. For instance, it's related to polysubstituted aromatic carboxylic acids found in calichemicin antibiotics (Laak & Scharf, 1989).

Reactions and Derivative Formation

- This compound participates in various electrophilic substitution reactions, forming products relevant in medicinal chemistry, such as derivatives utilized in anticancer drug synthesis (Clarke, Scrowston & Sutton, 1973).

Intermediate in Drug Synthesis

- It serves as a key intermediate for synthesizing drugs that inhibit thymidylate synthase, a target in cancer treatment (Cao Sheng-li, 2004).

Molecular Transformation

- Methyl 2-bromo-5-hydroxy-4-methylbenzoate undergoes transformations, including bromination and hydrolysis, in the synthesis of other chemical entities. These processes demonstrate its versatility in organic chemistry (Chen Bing-he, 2008).

Photosensitizer Development

- It contributes to the synthesis of new compounds with potential applications in photodynamic therapy for cancer treatment (Pişkin, Canpolat & Öztürk, 2020).

Natural Products Research

- This chemical is found in natural products such as those derived from red algae. These derivatives have been studied for their potential biological activities (Zhao et al., 2004).

Pharmaceutical and Cosmetic Applications

- Methyl 4-hydroxybenzoate, a related compound, is used as an anti-microbial agent in cosmetics, personal care products, and as a food preservative. Its structure and properties have been extensively studied (Sharfalddin et al., 2020).

Thermodynamic Studies

- Studies on the thermodynamics of related bromobenzoic acids provide insights into their sublimation, fusion, vaporization, and solubility, which are crucial for understanding their behavior in different environments (Zherikova et al., 2016).

Propiedades

IUPAC Name |

methyl 2-bromo-5-hydroxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPXFNAPNIAMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-5-hydroxy-4-methylbenzoate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)